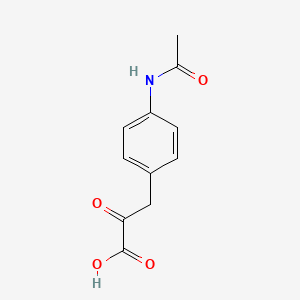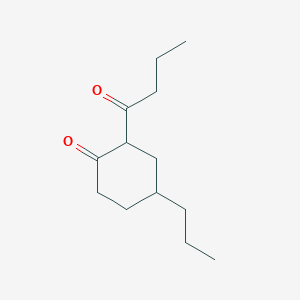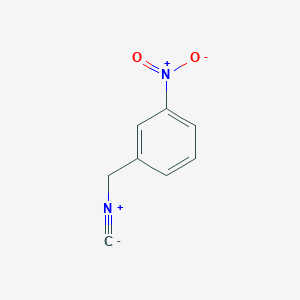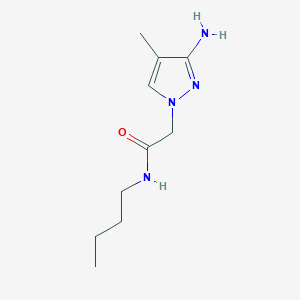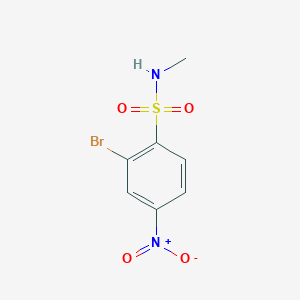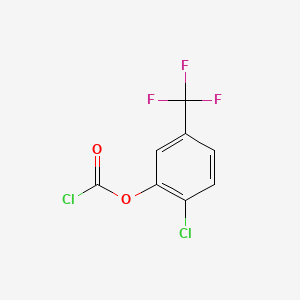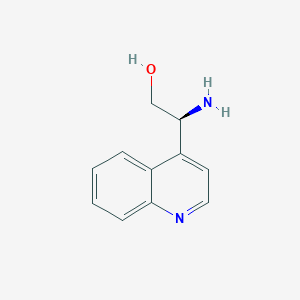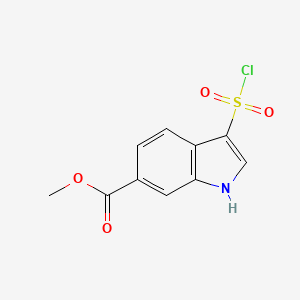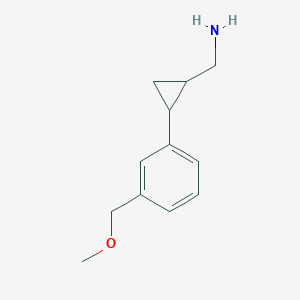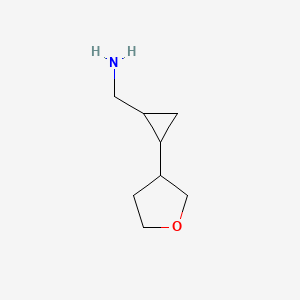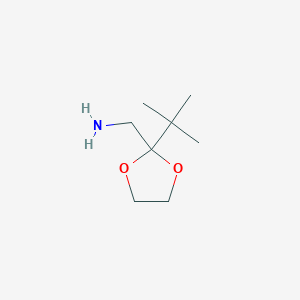
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is a chemical compound that features a dioxolane ring substituted with a tert-butyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine typically involves the reaction of tert-butyl-substituted dioxolane with methanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its ability to form stable complexes with biological molecules makes it a candidate for drug development and biochemical research .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine involves its interaction with molecular targets through its functional groups. The methanamine group can form hydrogen bonds and ionic interactions, while the dioxolane ring provides structural stability. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: Similar structure but with different substituents.
tert-Butyl (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy-diphenyl-silane: Contains a silane group instead of methanamine.
Uniqueness
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is unique due to its combination of a tert-butyl group and a methanamine group on a dioxolane ring. This specific arrangement provides distinct reactivity and stability, making it valuable for specialized applications in synthesis and industry .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(2-tert-butyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6,9H2,1-3H3 |
Clé InChI |
RIJRDQNAUXSTSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(OCCO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


